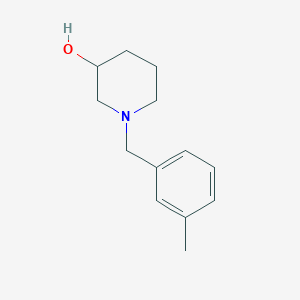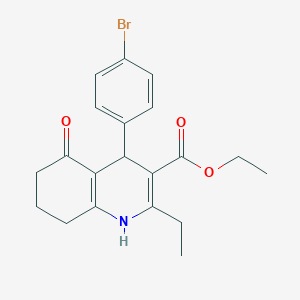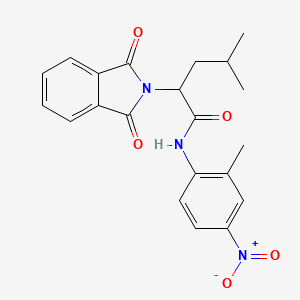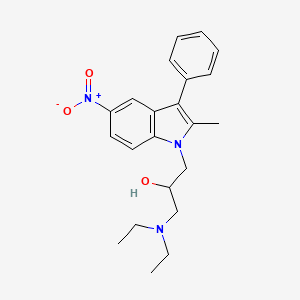![molecular formula C11H15N3O2 B5179318 N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide, also known as IPA-NO, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, N-[3-(isopropylamino)-2-nitrosophenyl]acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular disease, N-[3-(isopropylamino)-2-nitrosophenyl]acetamide has been studied for its vasodilatory effects and potential use in treating hypertension. In neurological disorders, N-[3-(isopropylamino)-2-nitrosophenyl]acetamide has been shown to have neuroprotective effects and potential use in treating neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-[3-(isopropylamino)-2-nitrosophenyl]acetamide involves the release of nitric oxide (NO) in the body. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. N-[3-(isopropylamino)-2-nitrosophenyl]acetamide releases NO through a process called nitrosation, where the nitroso group (-NO) is transferred to a thiol group (-SH) in proteins.
Biochemical and Physiological Effects
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. Vasodilation occurs through the release of NO, which relaxes the smooth muscle cells in blood vessels, leading to increased blood flow. Anti-inflammatory effects occur through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Neuroprotective effects occur through the inhibition of oxidative stress and the activation of neuroprotective pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(isopropylamino)-2-nitrosophenyl]acetamide in lab experiments is its ability to release NO in a controlled manner, allowing for precise dosing and targeting of specific tissues. However, one limitation is its instability, as it can decompose rapidly in the presence of light and air.
Orientations Futures
There are several future directions for N-[3-(isopropylamino)-2-nitrosophenyl]acetamide research, including its potential use in drug delivery systems, its role in regulating immune responses, and its use in combination therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the long-term effects and safety of N-[3-(isopropylamino)-2-nitrosophenyl]acetamide in humans.
Conclusion
In conclusion, N-[3-(isopropylamino)-2-nitrosophenyl]acetamide is a promising chemical compound that has potential therapeutic applications in various fields. Its mechanism of action involves the release of NO, leading to various biochemical and physiological effects. While there are advantages and limitations to using N-[3-(isopropylamino)-2-nitrosophenyl]acetamide in lab experiments, further research is needed to fully understand its potential in clinical settings.
Méthodes De Synthèse
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide can be synthesized through the reaction between 3-nitrosophenol and isopropylamine in the presence of acetic anhydride. The resulting product is a yellow crystalline solid that is soluble in water and ethanol.
Propriétés
IUPAC Name |
N-[2-nitroso-3-(propan-2-ylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)12-9-5-4-6-10(11(9)14-16)13-8(3)15/h4-7,12H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHAOEUCANVHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)NC(=O)C)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide](/img/structure/B5179237.png)




![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B5179264.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179265.png)
![3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5179277.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B5179297.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)
